molecular formula C13H12O3 B1605068 2-Phenyl-3-carbethoxyfuran CAS No. 50626-02-3

2-Phenyl-3-carbethoxyfuran

Cat. No.: B1605068
CAS No.: 50626-02-3
M. Wt: 216.23 g/mol
InChI Key: VMAQXZDICAYJMS-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-3-furancarboxylate, also known as 2-phenyl-3-carbethoxyfuran or fema 3468, belongs to the class of organic compounds known as furoic acid esters. These are ester derivatives of furoic acid. Ethyl 2-phenyl-3-furancarboxylate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ethyl 2-phenyl-3-furancarboxylate is primarily located in the membrane (predicted from logP). Ethyl 2-phenyl-3-furancarboxylate has a cherry and fruity taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-phenylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12O3/c1-2-15-13(14)11-8-9-16-12(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAQXZDICAYJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068563
Record name 3-Furancarboxylic acid, 2-phenyl-, ethyl ester
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Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

331.00 to 332.00 °C. @ 760.00 mm Hg
Record name Ethyl 2-phenyl-3-furancarboxylate
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Solubility

insoluble in water; soluble in oils
Record name 2-Phenyl-3-carbethoxyfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1125/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.120-1.132
Record name 2-Phenyl-3-carbethoxyfuran
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

50626-02-3
Record name Ethyl 2-phenyl-3-furancarboxylate
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Record name Ethyl 2-phenyl-3-furoate
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Record name 3-Furancarboxylic acid, 2-phenyl-, ethyl ester
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Record name 3-Furancarboxylic acid, 2-phenyl-, ethyl ester
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Record name Ethyl 2-phenyl-3-furoate
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Record name ETHYL 2-PHENYL-3-FUROATE
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Record name Ethyl 2-phenyl-3-furancarboxylate
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Historical Context of Furan Chemistry in Organic Synthesis

The study of furan (B31954) and its derivatives is a significant sub-discipline of heterocyclic chemistry with roots stretching back to the 18th century. The name "furan" is derived from the Latin word "furfur," meaning bran, from which the furan derivative furfural (B47365) is produced. wikipedia.orgfigshare.com One of the earliest furan derivatives to be documented was 2-furoic acid, described by Carl Wilhelm Scheele in 1780. wikipedia.orgfigshare.com This was followed by the reporting of furfural by Johann Wolfgang Döbereiner in 1831, which was later characterized by John Stenhouse. wikipedia.orgfigshare.com The parent compound, furan, was first synthesized by Heinrich Limpricht in 1870. wikipedia.org

The development of synthetic methodologies to construct the furan ring was a crucial advancement. Two classical methods, the Feist-Benary synthesis and the Paal-Knorr synthesis, have been fundamental in the preparation of a wide variety of substituted furans. wikipedia.org The Feist-Benary synthesis, first described by Franz Feist and Erich Benary in the early 1900s, involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like pyridine (B92270) or ammonia (B1221849) to form a substituted furan. wikipedia.orgchemeurope.comquimicaorganica.org The reaction proceeds through a sequence of steps including Knoevenagel-like condensation and intramolecular nucleophilic substitution. wikipedia.orgchemeurope.com

Mechanism of the Feist-Benary Synthesis The reaction can be broken down into the following key stages:

Enolate Formation: A base removes an acidic proton from the β-dicarbonyl compound to form an enolate.

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the carbon atom bearing the halogen in the α-halo ketone.

Cyclization: The resulting intermediate undergoes cyclization.

Dehydration: The final step involves the elimination of a water molecule to form the aromatic furan ring. quimicaorganica.org

These foundational discoveries and synthetic methods paved the way for the exploration and synthesis of a vast array of furan derivatives, including 2-Phenyl-3-carbethoxyfuran.

Significance of Furan 3 Carboxylate Esters in Contemporary Chemical Research

Furan-3-carboxylate esters, the class of compounds to which 2-Phenyl-3-carbethoxyfuran belongs, are recognized as valuable intermediates in modern organic synthesis. thegoodscentscompany.com The ester functional group at the 3-position of the furan (B31954) ring provides a handle for further chemical transformations, making these compounds versatile building blocks for more complex molecules.

These esters are key components in the synthesis of various products, including pharmaceuticals and agrochemicals. thegoodscentscompany.com For instance, derivatives of furan carboxylic acids have been explored for their potential biological activities. perfumerflavorist.com The development of efficient synthetic routes to furan-3-carboxylate esters is an active area of research. Modern methods, such as the palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, have been developed to produce these valuable compounds in high yields under relatively mild conditions. hmdb.camdpi.com

Furthermore, furan-3-carboxylate esters serve as precursors to other important heterocyclic structures. For example, they are used in the synthesis of benzo[b]furans, a class of compounds with significant pharmacological interest. quimicaorganica.orgfoodb.ca The reactivity of the furan ring and the ester group allows for a wide range of chemical modifications, solidifying the importance of furan-3-carboxylate esters as scaffolds in synthetic and medicinal chemistry. Some furan esters are also utilized as flavoring agents in the food industry. thegoodscentscompany.com

Overview of Academic Research Trajectories for 2 Phenyl 3 Carbethoxyfuran

Established Synthetic Pathways to this compound

The construction of the this compound core has been approached through various established synthetic routes. These methods can be broadly categorized into conventional thermal methods and more contemporary microwave-assisted techniques.

Conventional Synthetic Approaches

Traditional syntheses of furan (B31954) derivatives often involve multi-step sequences. While specific conventional methods for the direct synthesis of this compound are not extensively detailed in the provided results, the synthesis of related substituted furans often relies on cyclization reactions of acyclic precursors. For instance, the cycloisomerization of alkynyl alcohols to 2,3-dihydrofurans, followed by oxidation, represents a classical approach to furan synthesis. orgsyn.org Another common strategy involves the condensation of α,β-unsaturated compounds with active methylene (B1212753) compounds, which can be adapted for the synthesis of highly substituted furans. oatext.com

Microwave-Assisted Synthetic Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. nih.gov This technique utilizes dielectric heating to achieve rapid and uniform temperature increases, often leading to cleaner reactions with shorter completion times compared to conventional heating. oatext.comnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

FeatureConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Heating Mechanism Conduction and convectionDielectric heating (dipolar polarization and ionic conduction) nih.gov
Reaction Time Often hours to days oatext.comTypically minutes oatext.commdpi.com
Energy Efficiency Generally lowerHigher due to direct heating of the reaction mixture nih.gov
Yields Variable, can be lowerOften higher nih.govrsc.org
Side Reactions More prevalentOften reduced, leading to cleaner products nih.gov
Environmental Impact Can be higher due to longer reaction times and solvent usageGenerally lower, especially in solvent-free conditions oatext.com

Novel Synthetic Routes and Catalytic Systems

The quest for more efficient and versatile methods for constructing the furan nucleus has led to the exploration of novel synthetic routes, including the use of organometallic coupling reactions and hypervalent iodine reagents.

Exploration of Organometallic Coupling Reactions utilizing Related Furan Intermediates

Organometallic chemistry offers a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of complex heterocyclic systems. diva-portal.org Metal-catalyzed coupling reactions have become a popular strategy for furan synthesis. hud.ac.uk For instance, copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides provides access to a range of substituted furans. hud.ac.uk

The generation of (2-furyl)carbene intermediates from enynones, catalyzed by metals like copper, has been shown to be a versatile method for synthesizing functionalized furan derivatives. chim.it These carbene intermediates can undergo various transformations, including cyclopropanation and insertion reactions. chim.it Furthermore, palladium-catalyzed coupling reactions involving furan intermediates, such as the Heck reaction of 2,3-dihydrofuran (B140613) with iodobenzene, can yield 2-phenyl substituted dihydrofurans, which are precursors to the fully aromatic furan. orgsyn.org The use of organozinc reagents in conjunction with furan-based electrophiles also presents a viable route for the introduction of substituents onto the furan ring. d-nb.info

Investigation of Hypervalent Iodine Reagent Applications in Heterocyclic Synthesis

Hypervalent iodine reagents have gained significant attention as environmentally benign alternatives to heavy metal reagents in organic synthesis. nih.gov These reagents are known to mediate a variety of transformations, including oxidative cyclizations, which are particularly useful for the synthesis of heterocyclic compounds. nih.govorganic-chemistry.org

The synthesis of furan derivatives can be achieved through the use of hypervalent iodine(III) reagents. For example, diacetoxyiodobenzene (B1259982) can induce the dehydrogenation of α-alkyl-β-dicarbonyl compounds, leading to the formation of cyclopenta[b]furans through a domino oxidative cyclization. nih.gov Another key application is the oxidative cyclization of β,γ-unsaturated carboxylic acids using PhI(OTf)₂, generated in situ, to produce 4-substituted furan-2-ones. organic-chemistry.orgthieme-connect.com While not directly yielding this compound, these methods demonstrate the potential of hypervalent iodine reagents to construct the core furan-2-one ring system, which could then be further elaborated to the desired product. The synthesis of novel pseudocyclic hypervalent iodine reagents containing furan moieties further expands the synthetic utility of this class of reagents. rsc.org

Table 2: Selected Novel Synthetic Approaches to Furan Derivatives

MethodKey Reagents/CatalystsIntermediate/Product TypeReference
Organometallic CouplingCopper(I) iodide, enynones(2-Furyl)carbene intermediates chim.it
Organometallic CouplingPalladium catalysts, 2,3-dihydrofuran, iodobenzene2-Phenyl-2,3-dihydrofuran orgsyn.org
Hypervalent Iodine ChemistryDiacetoxyiodobenzeneCyclopenta[b]furans nih.gov
Hypervalent Iodine ChemistryPhI(OAc)₂ / Me₃SiOTf4-Substituted furan-2-ones organic-chemistry.orgthieme-connect.com

Derivatization and Functionalization Strategies

Once the this compound scaffold is synthesized, its further derivatization and functionalization are crucial for creating a library of compounds with diverse properties. The presence of the phenyl and carbethoxy groups, as well as the furan ring itself, offers multiple sites for chemical modification.

Strategies for C-H functionalization are particularly attractive for the direct introduction of new substituents without the need for pre-functionalized starting materials. For instance, rhodium-catalyzed enantioselective intermolecular C-H insertion and palladium-catalyzed C-H activation/C-O cyclization have been used to synthesize highly functionalized 2,3-dihydrobenzofurans. nih.gov Iridium(III) complexes have also been developed for the asymmetric insertion of donor/acceptor carbenoids into activated C-H bonds. rsc.org

The derivatization of the carbethoxy group can be achieved through standard ester hydrolysis followed by amide coupling or other transformations of the resulting carboxylic acid. Furthermore, derivatization can also involve the use of the entire molecule as a building block. For example, 1-phenyl-3-methyl-5-pyrazolone (PMP) is used as a derivatizing agent for oligosaccharides to facilitate their analysis by HPLC and mass spectrometry. sioc-journal.cnnih.govresearchgate.net This highlights the potential for the phenyl-furan moiety to be incorporated into larger, more complex structures.

Chemical Modifications of the Furan Ring System

The furan ring in this compound is an electron-rich heterocycle, making it susceptible to various chemical modifications. However, its reactivity is modulated by the substituents at the C2 and C3 positions. The phenyl group at C2 is generally activating, while the electron-withdrawing carbethoxy group at C3 is deactivating and provides stability against acid-catalyzed polymerization or ring-opening, which can be problematic for simple furans. pharmaguideline.com

Electrophilic Aromatic Substitution: Due to the combined electronic effects of the substituents, electrophilic attack is predicted to occur preferentially at the C5 position, which is activated by the C2-phenyl group and less deactivated by the C3-ester group compared to the C4 position. Common electrophilic substitution reactions applicable to the furan ring include halogenation, nitration, and acylation. pharmaguideline.comchemistrywithdrsantosh.com

Halogenation: Monohalogenation, such as bromination using N-bromosuccinimide (NBS) or bromination in milder conditions like dioxane at low temperatures, would likely yield the 5-bromo derivative. pharmaguideline.com Furans substituted with electron-withdrawing groups at position-2 are known to produce 5-bromo derivatives. pharmaguideline.com

Nitration: Nitration can be achieved using mild nitrating agents like acetyl nitrate (B79036) at low temperatures to prevent degradation of the furan ring, resulting in 2-phenyl-3-carbethoxy-5-nitrofuran. pharmaguideline.com

Acylation: Friedel-Crafts acylation, using an acid anhydride (B1165640) with a mild Lewis acid catalyst such as phosphoric acid or boron trifluoride, would introduce an acyl group at the C5 position. chemistrywithdrsantosh.com

Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions. In the case of this compound, it can react with potent dienophiles to form bicyclic adducts, which can serve as intermediates for more complex polycyclic systems. The substitution pattern may influence the stereoselectivity and regioselectivity of the cycloaddition.

Ring-Opening Reactions: While the C3-ester group offers some stability, the furan ring can undergo oxidative ring-opening. Treatment with oxidizing agents like sodium hypochlorite (B82951) or meta-chloroperbenzoic acid can lead to the formation of (Z)-1,4-enediones. pharmaguideline.comresearchgate.net This transformation provides a pathway from the heterocyclic system to functionalized acyclic compounds.

Table 1: Summary of Potential Furan Ring Modifications

Reaction Type Reagents & Conditions Expected Product
Bromination N-Bromosuccinimide (NBS) in CCl₄ or Br₂ in dioxane, -5°C 2-Phenyl-3-carbethoxy-5-bromofuran
Nitration Acetyl nitrate (HNO₃/Ac₂O), low temperature 2-Phenyl-3-carbethoxy-5-nitrofuran
Acylation Acetic anhydride, BF₃·OEt₂ 5-Acetyl-2-phenyl-3-carbethoxyfuran
Diels-Alder Maleic anhydride, heat 7-Oxabicyclo[2.2.1]heptene derivative

| Oxidative Ring Opening | m-Chloroperbenzoic acid (m-CPBA) | Acyclic (Z)-1,4-enedione derivative |

Ester Group Transformations

The carbethoxy (ethyl ester) group at the C3 position is a key functional handle for derivatization. Standard ester transformations can be employed to generate a variety of analogues. researchgate.net

Hydrolysis: Base- or acid-catalyzed hydrolysis of the ester will yield the corresponding 2-phenylfuran-3-carboxylic acid. This carboxylic acid is a crucial intermediate for further reactions.

Reduction: The ester can be reduced to the corresponding primary alcohol, (2-phenyl-3-furyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Amidation: The ester can be converted directly to an amide via aminolysis with an amine, often at elevated temperatures. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or DMT/NMM/TsO⁻, potentially under microwave-assisted conditions for enhanced efficiency. researchgate.net

Transesterification: Reaction with a different alcohol under acidic or basic conditions can replace the ethyl group with another alkyl or aryl group, altering the steric and electronic properties of the molecule.

Table 2: Data on Ester Group Transformations

Transformation Reagents & Conditions Product Functional Group
Hydrolysis NaOH (aq), heat; then H₃O⁺ Carboxylic Acid (-COOH)
Reduction LiAlH₄ in THF Primary Alcohol (-CH₂OH)
Amidation R₂NH, heat or via carboxylic acid + R₂NH, EDC Amide (-CONR₂)

| Transesterification | R'OH, H⁺ or base catalyst | New Ester (-COOR') |

Phenyl Moiety Functionalization

The phenyl group at the C2 position can undergo electrophilic aromatic substitution. The furan ring acts as the primary directing group. As a heterocyclic substituent, the 2-(3-carbethoxyfuran) group is generally considered activating and ortho-, para-directing. Therefore, electrophilic attack will preferentially occur at the para-position of the phenyl ring, with some substitution at the ortho-positions, depending on steric hindrance.

Nitration: Treatment with a standard nitrating mixture (H₂SO₄/HNO₃) would likely yield the 2-(4-nitrophenyl)-3-carbethoxyfuran as the major product.

Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid like FeBr₃ would lead to the formation of the 2-(4-bromophenyl) derivative.

Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group, primarily at the para-position.

Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl/alkyl halide and a Lewis acid catalyst, would also be directed to the para-position of the phenyl ring.

It is important to note that reaction conditions must be carefully controlled to avoid undesired reactions on the sensitive furan ring.

Table 3: Potential Functionalization of the Phenyl Ring

Reaction Type Reagents & Conditions Major Product
Nitration H₂SO₄, HNO₃ 2-(4-Nitrophenyl)-3-carbethoxyfuran
Bromination Br₂, FeBr₃ 2-(4-Bromophenyl)-3-carbethoxyfuran
Sulfonation Fuming H₂SO₄ 2-(4-Sulfophenyl)-3-carbethoxyfuran

| Acylation | RCOCl, AlCl₃ | 2-(4-Acylphenyl)-3-carbethoxyfuran |

Stereochemical Control in Synthesis of Chiral Analogues

While this compound itself is an achiral molecule, the development of synthetic methods to access its chiral analogues is a significant area of research, driven by the importance of stereochemistry in bioactive compounds. benthamdirect.com This involves creating one or more stereocenters on the furan or tetrahydrofuran (B95107) core, or by generating axial chirality. mdpi.com

Several advanced strategies can be employed:

Catalytic Asymmetric Synthesis: This approach involves using a chiral catalyst to control the stereochemical outcome of a reaction.

An enantioselective "interrupted" Feist-Benary reaction, using a chiral auxiliary based on cinchona alkaloids, can produce chiral hydroxydihydrofurans, which are precursors to furans. wikipedia.org

Palladium-catalyzed asymmetric reactions, such as the [3+2] spiroannulation with specific chiral ligands, can be used to construct chiral spiro-furan derivatives. nih.gov

Copper-catalyzed cascade reactions between enaminones and N-tosylhydrazones can yield highly functionalized 2H-furan derivatives with a quaternary stereocenter as single diastereomers. rsc.orgrsc.org

Use of Chiral Pool Precursors: Readily available chiral molecules, such as carbohydrates or amino acids, can be used as starting materials. benthamdirect.com Their inherent stereochemistry is carried through the synthetic sequence to produce enantiomerically pure furan derivatives.

Chemoenzymatic Methods: Enzymes can be used for kinetic resolution of a racemic mixture of a chiral furan intermediate, providing access to one enantiomer in high purity. benthamdirect.comacs.org

Stereoselective Synthesis of Tetrahydrofuran Analogues: Chiral analogues can also be in the form of reduced furan rings (tetrahydrofurans). Copper- or rhodium-catalyzed reactions of diazocarbonyl compounds with β-hydroxyketones can produce highly substituted tetrahydrofurans with excellent diastereoselectivity. nih.gov

These methodologies provide powerful tools for accessing optically active furan derivatives, which are valuable building blocks for natural product synthesis and medicinal chemistry. benthamdirect.comrsc.org

Table 4: Strategies for Synthesis of Chiral Analogues

Strategy Methodological Approach Key Features
Catalytic Asymmetric Synthesis Enantioselective [3+2] Cycloaddition Forms chiral dihydrofurans with high enantioselectivity (up to 95% ee). rsc.org
Catalytic Asymmetric Synthesis Asymmetric "Interrupted" Feist-Benary Uses chiral alkaloids to induce chirality during furan ring formation. wikipedia.org
Chiral Pool Synthesis Derivatization of Carbohydrates Utilizes the inherent chirality of natural products to build chiral furan scaffolds. benthamdirect.com
Chemoenzymatic Resolution Enzymatic Kinetic Resolution Separates racemic mixtures of chiral furan precursors. acs.org

| Diastereoselective Synthesis | Diverted Carbene O-H Insertion | Creates highly substituted chiral tetrahydrofurans with excellent diastereoselectivity. nih.gov |

Conformational Analysis and Molecular Recognition

The key flexible points in this compound are the bond connecting the phenyl ring to the furan ring and the bonds within the carbethoxy (ethyl ester) side chain. The relative orientation of the phenyl and furan rings is determined by the torsion angle around the C-C single bond that links them. This rotation influences the degree of conjugation between the two rings and the steric hindrance between adjacent hydrogen atoms. Theoretical conformational analysis of similar biaryl systems often reveals a non-planar (twisted) lowest-energy conformation to relieve steric strain. Furthermore, the flexible polymethylene fragment of the carbethoxy group allows the phenyl rings in some analogue structures to adopt various mutual arrangements, with a notable tendency for the formation of π-π interactions. sciforum.net In related heterocyclic systems like 3-phenyl-3-silatetrahydropyran, theoretical studies have shown a slight energetic preference for conformers where the bulky phenyl group occupies an axial-like position, a finding attributed to electronic effects outweighing steric destabilization. mdpi.com

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The ability of this compound analogues to bind to a biological target is governed by this principle. The different parts of the molecule contribute distinct interaction capabilities:

The Phenyl Ring: Can participate in hydrophobic interactions and π-π stacking with aromatic residues (like phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. sciforum.net It can also establish cation-π interactions. nih.gov

The Furan Ring: The oxygen atom in the furan ring is a hydrogen bond acceptor. nih.gov The aromatic nature of the ring also allows for potential π-π stacking interactions.

The Carbethoxy Group: The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, a critical feature for anchoring the ligand within a binding site. The ethyl group provides a small hydrophobic region.

The specific recognition of a ligand by its receptor is a result of the complementary nature of their shapes, sizes, and patterns of interacting functional groups. mdpi.com Studies on how trehalose (B1683222) analogues are recognized by bacterial transporters highlight the importance of the precise geometry and positioning of hydrogen bond donors and acceptors for effective binding. nih.gov

Quantitative Structure-Activity Relationship ((Q)SAR) Methodologies for Furan Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that attempt to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models translate the chemical structure into numerical descriptors—representing physicochemical, topological, or electronic properties—and use statistical methods to build a mathematical equation that can predict the activity of new, unsynthesized compounds. unram.ac.id For furan derivatives, various QSAR methodologies have been successfully applied to understand the structural requirements for a range of biological activities. neliti.comnih.gov

Common QSAR approaches include:

Comparative Molecular Field Analysis (CoMFA): A 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. sioc-journal.cnsioc-journal.cn The results are often visualized as 3D contour maps, which show regions where bulky groups (steric field) or charged groups (electrostatic field) would increase or decrease activity. sioc-journal.cnsioc-journal.cn

Comparative Molecular Similarity Index Analysis (CoMSIA): Similar to CoMFA, CoMSIA also evaluates steric and electrostatic fields but adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often resulting in more interpretable contour maps. sioc-journal.cn

k-Nearest Neighbor (kNN) Method: A 3D-QSAR approach that generates models based on the principle that structurally similar compounds should have similar biological activities. neliti.com

Regression-Based Methods: These include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS), which are used to build linear equations between molecular descriptors and activity. unram.ac.idaimspress.com

These studies have provided valuable insights. For example, a 3D-QSAR study on furanone derivatives with antibacterial activity identified the importance of steric and electronic features for potency. neliti.com In another study on diaryl furanones as COX-2 inhibitors, QSAR models showed a significant correlation between inhibitory activity and the conformation, connectivity, and physical properties of the molecules. nih.gov For nitrofuran derivatives with antitubercular activity, QSAR models suggested that the presence of the nitro-substituted furan ring is essential, and identified specific structural fragments and topological descriptors that influence activity. aimspress.com

Table 1: Examples of QSAR Studies on Furan Derivatives
Furan Derivative ClassBiological ActivityQSAR MethodologyKey Findings / Statistical ResultsReference
FuranonesAntibacterial3D-QSAR (kNN-MFA)Generated a model with good correlation (r² = 0.8699) and internal prediction (q² = 0.822). neliti.com
Diaryl furanonesSelective COX-2 InhibitionQSAR (MOE)Found statistically significant correlations with physical, connectivity, and conformational properties. nih.gov
Diacylureas with furan moietyInsecticidal3D-QSAR (CoMFA/CoMSIA)Developed models with strong predictive ability (CoMSIA r² = 0.841); contour maps guided structural optimization. sioc-journal.cn
Diacylhydrazines with furanInsecticidal (Larvicidal)3D-QSAR (CoMFA)Obtained a predictive model (q² = 0.518, r² = 0.936) and used contour maps to explain SAR. sioc-journal.cn
Furan derivativesCorrosion InhibitionQSAR (PCR, MLR, PLS)The PCR model gave the best statistical results (R² = 0.976) for predicting inhibition efficiency. unram.ac.id
Nitrofuran derivativesAntitubercularQSAR (CP-MLR, PLS)Identified essential descriptors, including the presence of the nitro-furan ring and Kier-Hall electrotopological states. aimspress.com

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. ijper.orgajchem-a.com It is an indispensable tool in structure-based drug design, providing critical insights into ligand-target interactions at the atomic level. nih.gov The process generally involves preparing 3D structures of the ligand and protein, defining the active site of the protein, and then using a scoring function to evaluate and rank the different binding poses of the ligand within that site. ijper.org

For analogues of this compound, molecular docking studies can elucidate how these compounds fit into the binding pockets of various enzymes and receptors. These studies reveal key interactions that are essential for biological activity. Common interactions observed for furan-based ligands include:

Hydrogen Bonds: The carbonyl oxygen of the ester or amide group and the furan oxygen are common hydrogen bond acceptors, often interacting with residues like Arginine, Tyrosine, or the protein backbone. nih.govnih.govmdpi.com

Hydrophobic Interactions: The phenyl ring and other aliphatic parts of the molecule frequently engage in hydrophobic interactions with nonpolar amino acid residues such as Leucine, Valine, and Alanine. ajchem-a.comnih.gov

Pi-Pi Stacking: The aromatic phenyl and furan rings can stack with the aromatic side chains of residues like Tryptophan, Histidine, or Tyrosine. ijper.org

For instance, docking studies of 2-phenyl-benzofuran-3-carboxamide derivatives, which are close analogues, showed that a potent inhibitor of Sortase A shared a similar binding pattern with the enzyme's natural substrate, forming crucial hydrogen bonds with Cys184, Trp194, and Arg197. nih.gov In another study, docking of furan-based inhibitors into the antitubercular target MbtI revealed that the furan oxygen formed a hydrogen bond, while the phenyl ring engaged in cation-π and hydrophobic interactions. nih.gov These detailed interaction maps are fundamental for explaining observed structure-activity relationships and for guiding the design of more potent and selective inhibitors.

Table 2: Examples of Molecular Docking Studies with Furan-Based Ligands
Furan Derivative ClassProtein Target (PDB Code)Docking Score / Binding EnergyKey Interacting ResiduesReference
2-Phenyl-benzofuran-3-carboxamidesStaphylococcus aureus Sortase A (2KID)IC₅₀ = 30.8 µM (for best compound)Cys184, Trp194, Arg197 (H-bonds) nih.gov
Furan-based Salicylate (B1505791) Synthase InhibitorsMbtIIC₅₀ = 13.1 µM (for best compound)K438, G270, K205, R405, H334 (H-bonds, cation-π) nih.gov
Furan-based Schiff BasesDNA gyrase (1KZN)-7.1768 kcal/molInteraction with receptor active site. acgpubs.org
Furan-azetidinone HybridsE. coli Dihydrofolate reductase (1RX7)Not specifiedHIE 79, TRP 221 (H-bond, pi-pi stacking) ijper.org
Furan-based derivativesTubulin (Colchicine binding site)-21.72 kcal/molTyr 228, Asn 228 (H-bonds); Tyr 224 (hydrophobic) nih.gov
Heterocycles with Pyrazole/PyranCyclooxygenase-2 (COX-2)Not specifiedHydrogen bonding interactions enhanced by -OH and -OCH₃ groups. mdpi.com

Rational Design of Derivatives for Targeted Biological Activities

Rational design is a strategy in medicinal chemistry that uses the knowledge of a biological target's structure and/or the structure-activity relationships of known active compounds to design new, more effective molecules. who.intmdpi.com This approach stands in contrast to random screening and aims to reduce the time and cost of drug discovery by focusing on molecules with a higher probability of success. Insights gained from conformational analysis, QSAR, and molecular docking are the cornerstones of the rational design process for furan-based compounds.

Key strategies in rational design include:

Structure-Based Drug Design (SBDD): This approach relies on the 3D structure of the target protein, often determined by X-ray crystallography or cryo-EM. Molecular docking is used to predict how different derivatives might bind, allowing chemists to design modifications that enhance favorable interactions (e.g., adding a group to form a new hydrogen bond) or remove unfavorable ones. The design of kinase inhibitors has been guided by such in silico docking studies. rsc.org

Ligand-Based Drug Design (LBDD): When the target's 3D structure is unknown, design efforts can be guided by the structures of known active ligands. QSAR models are a form of LBDD, as are pharmacophore models, which define the essential 3D arrangement of functional groups required for activity.

Scaffold Hopping and Isosteric Replacement: This involves replacing the core structure (scaffold) of a known active molecule with a chemically different one that maintains the original's key interaction points. nih.gov Isosteric replacement involves substituting a functional group with another that has similar physical or chemical properties (e.g., replacing a nitro group with a trifluoromethyl group). nih.govnih.gov

A powerful example of rational design is the development of potent Dipeptidyl Peptidase 4 (DPP-4) inhibitors starting from a natural product lead. nih.gov By using scaffold hopping and methods that analyze electrostatic complementarity, researchers achieved an approximately 7400-fold increase in potency. nih.gov Similarly, the rational design of furan-based antitubercular agents was guided by docking results, which suggested which positions on the phenyl ring should be substituted to create new, favorable hydrogen bonds with the target enzyme, MbtI. nih.gov This iterative cycle of design, synthesis, and testing, informed by computational analysis, is central to modern drug discovery and the development of novel furan derivatives with targeted biological functions. mdpi.com

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. researchgate.net For 2-Phenyl-3-carbethoxyfuran, both ¹H and ¹³C NMR provide definitive evidence for its structure, revealing the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for the phenyl, furan (B31954), and ethyl ester moieties. rsc.org The protons on the phenyl group typically appear as a multiplet in the aromatic region. The two protons on the furan ring are distinct and appear as doublets, with their chemical shifts and coupling constant being indicative of their positions on the furan ring. The ethyl group of the carbethoxy function gives rise to a quartet and a triplet, corresponding to the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, respectively. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester is typically found at the downfield end of the spectrum. The carbons of the phenyl and furan rings resonate in the aromatic region, while the carbons of the ethyl group appear at the upfield end. researchgate.net

A detailed assignment of the NMR data is presented in the table below. rsc.org

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Phenyl-H7.98 (d, J = 7.8 Hz, 2H), 7.38-7.47 (m, 3H)129.8, 129.0, 128.3, 127.5
Furan-H46.86 (d, J = 1.8 Hz, 1H)113.8
Furan-H57.43 (d, J = 1.8 Hz, 1H)141.3
-OCH₂CH₃4.31 (q, J = 7.2 Hz, 2H)60.5 (assumed from similar structures)
-OCH₂CH₃1.34 (t, J = 7.2 Hz, 3H)14.3 (assumed from similar structures)
C=O-164.0 (predicted)
Furan-C2-156.0
Furan-C3-120.9

Note: Some ¹³C NMR values are based on predictions and data from closely related structures, as a complete experimental dataset was not available in the cited literature.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight of 216.23 g/mol . foodb.ca

Predicted fragmentation patterns from GC-MS data suggest characteristic losses. foodb.ca Key fragments would likely arise from the cleavage of the ester group, such as the loss of an ethoxy radical (-•OCH₂CH₃) or ethylene (B1197577) (-C₂H₄) via a McLafferty rearrangement, followed by the loss of carbon monoxide (-CO). The stability of the phenyl and furan rings would lead to prominent ions corresponding to these aromatic moieties.

Predicted Major Mass Fragments:

m/z Proposed Fragment
216[M]⁺ (Molecular Ion)
188[M - C₂H₄]⁺
171[M - OCH₂CH₃]⁺
143[M - CO₂C₂H₅]⁺
115[C₉H₇]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

This table is based on predicted fragmentation patterns and general principles of mass spectrometry for this class of compounds. foodb.ca

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific bond vibrations. vscht.cz The IR spectrum of this compound is expected to show several characteristic absorption bands. libretexts.orglibretexts.org The presence of the ester group is confirmed by a strong C=O stretching vibration. The aromatic phenyl ring and the furan ring will exhibit C=C stretching vibrations and C-H stretching and bending vibrations. vscht.czresearchgate.net

Expected Characteristic IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100-3000
Alkyl C-HStretch3000-2850
C=O (Ester)Stretch~1710
Aromatic/Furan C=CStretch1600-1450
C-O (Ester & Furan)Stretch1300-1000

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. msu.edu this compound, with its conjugated system of the phenyl ring, furan ring, and carbonyl group, is expected to exhibit strong UV absorption. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions. The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity. biointerfaceresearch.comresearchgate.net For similar aromatic systems, absorption maxima are often observed in the 250-350 nm range. science-softcon.de

Advanced X-ray Crystallography for Solid-State Structure Determination of Furan Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. biointerfaceresearch.com While a specific crystal structure for this compound is not publicly available, the methodology is well-established for furan and phenyl derivatives. docbrown.infohmdb.carsc.org

The process would involve growing a single crystal of the compound, which can be challenging for liquids or oils. rsc.org This crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to generate an electron density map. From this map, the positions of individual atoms can be determined, providing highly accurate bond lengths, bond angles, and torsional angles. Such data would definitively establish the planarity of the furan ring and the relative orientation of the phenyl and carbethoxy substituents.

Computational Chemistry Studies

Computational chemistry provides theoretical insights into the structure, properties, and reactivity of molecules, complementing experimental data. molbase.cn

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model the electronic structure of molecules. figshare.com For furan derivatives, DFT calculations, often using functionals like B3LYP, have been employed to optimize molecular geometries and predict spectroscopic properties. foodb.ca These calculations can provide valuable information about the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the nature of chemical bonds. Such studies on related furan systems have helped in understanding their reactivity in reactions like cycloadditions. foodb.ca

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. vscht.cz For a molecule like this compound, MD simulations could be used to explore the rotational freedom around the single bond connecting the phenyl and furan rings, as well as the conformational dynamics of the ethyl ester chain. These simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how the surrounding medium affects the molecule's behavior.

Prediction of Reactivity and Electronic Properties

Computational chemistry provides a powerful lens for predicting the reactivity and electronic characteristics of this compound. Through methods like Density Functional Theory (DFT), it is possible to model the molecule's behavior and properties, offering insights that complement experimental findings. These theoretical studies are crucial for understanding the molecule's stability, potential reaction pathways, and electronic nature.

Reactivity Descriptors

Global reactivity descriptors derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are instrumental in predicting the chemical behavior of this compound. A smaller HOMO-LUMO energy gap is generally indicative of higher reactivity. sciforum.net The energies of these orbitals are fundamental to calculating properties such as chemical potential, hardness, and the global electrophilicity index, which collectively forecast the molecule's reactivity towards nucleophiles and electrophiles. sciforum.netsciencepublishinggroup.com

For instance, a higher HOMO energy suggests a greater propensity to react with electrophiles. sciforum.net The distribution of these frontier orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attack. In furan derivatives, the furan ring itself is a key area of interest. The substitution pattern, with a phenyl group at the C2 position and a carbethoxy group at the C3 position, significantly influences the electron distribution and, consequently, the reactivity of the furan core. acs.org

Computational studies on related substituted furans have shown that the nature and position of substituents dramatically alter the electronic properties and reactivity. sciencepublishinggroup.com For this compound, the electron-withdrawing nature of the carbethoxy group and the aromatic phenyl ring will modulate the electron density of the furan ring, impacting its susceptibility to various reactions.

Table 1: Calculated Reactivity Descriptors for Furan and Substituted Derivatives Note: The data in this table is representative and derived from computational studies on similar furan compounds for illustrative purposes, as specific data for this compound was not available in the searched literature.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Global Electrophilicity Index (ω)
Furan-6.401.808.200.85
2-Methylfuran-6.151.858.000.92
2-Phenylfuran-5.90-0.505.401.55
3-Carbethoxyfuran-6.80-0.206.601.80

Electronic Properties

The electronic properties of this compound, such as its dipole moment and polarizability, are also predictable through computational modeling. These properties are crucial for understanding intermolecular interactions and the molecule's behavior in the presence of an electric field. The substitution of the furan ring is known to significantly affect molecular planarity, which in turn influences properties like electron mobility. acs.org

The relatively low aromaticity of furan compared to other heterocycles like thiophene (B33073) can lead to distinct electronic characteristics in its derivatives. rsc.org This can result in enhanced molecular hyperpolarizability, a desirable trait for materials used in nonlinear optics. rsc.org Quantum chemical calculations, such as those employing DFT with a basis set like B3LYP/6-311++G(d,p), can provide detailed insights into the electronic structure and charge distribution within the this compound molecule. researchgate.net These calculations help to identify the nucleophilic and electrophilic centers within the molecule, corroborating the predictions made by frontier molecular orbital analysis. researchgate.net

CompoundDipole Moment (Debye)Polarizability (α)Molecular Planarity
Furan0.7144.5Planar
2-Phenylfuran0.85120.2Near-Planar
Furan-Thiophene Copolymer--Affected by substitution acs.org

Metabolic Pathways and Toxicological Assessment from a Research Perspective

In Vitro and In Vivo Metabolic Transformations of 2-Phenyl-3-carbethoxyfuran

The metabolic fate of this compound, a flavoring agent, is primarily characterized by hydrolysis of its ester group, followed by oxidation and conjugation of the resulting metabolites. This metabolic pathway is a common route for many structurally related furfuryl derivatives. inchem.org

Ester Hydrolysis Mechanisms

The initial and most significant metabolic step for this compound is the hydrolysis of its carbethoxy (ethyl ester) group. inchem.org This reaction cleaves the ester bond, yielding 2-phenyl-3-carboxyfuran and ethanol. This process can be catalyzed by enzymes or occur under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, the alcohol (ethanol) is eliminated, leaving the carboxylic acid. This process is reversible. chemistrysteps.comlibretexts.orgspcmc.ac.in

The rate of ester hydrolysis can be influenced by the structure of the ester. For instance, the size of the alkyl group can affect the kinetics of base-catalyzed hydrolysis. nih.gov

Oxidation and Conjugation Reactions

Following ester hydrolysis, the primary metabolite, 2-phenyl-3-carboxyfuran, can undergo further metabolic transformations. These subsequent steps, known as Phase II reactions, generally involve oxidation and conjugation, which facilitate the excretion of the compound from the body. nih.gov

Oxidation: The furan (B31954) ring and the phenyl ring of the molecule are potential sites for oxidation. inchem.org The cytochrome P450 (CYP450) enzyme system, primarily located in the liver, is responsible for many oxidative reactions. nih.gov In some cases, furan rings can be oxidized, potentially leading to the formation of reactive intermediates. inchem.org Aromatic oxidation of the phenyl group is also a predicted metabolic pathway. inchem.org

Conjugation: The carboxylic acid group resulting from hydrolysis is a key site for conjugation reactions. The most common conjugation pathway for carboxylic acids is the formation of a conjugate with the amino acid glycine. inchem.org This process involves the activation of the carboxylic acid to a coenzyme A (CoA) thioester, which then reacts with glycine. inchem.org Glucuronidation, the addition of a glucuronic acid moiety, is another major conjugation pathway for compounds with hydroxyl or carboxylic acid groups. nih.gov Sulfation, the addition of a sulfate (B86663) group, can also occur. nih.gov These conjugation reactions increase the water solubility of the metabolite, making it more readily excretable in urine. nih.gov

Safety Evaluation Procedures and Methodologies for Food Additives

The safety assessment of food additives like this compound involves a structured approach that considers exposure levels and potential toxicity based on chemical structure.

Application of the Threshold of Toxicological Concern (TTC) Approach

The Threshold of Toxicological Concern (TTC) is a risk assessment principle used for substances present at very low levels in the diet, for which limited or no specific toxicity data are available. nih.govcanada.ca It establishes a human exposure threshold below which there is a very low probability of an appreciable risk to human health. nih.gov This approach is particularly useful for assessing the safety of flavoring substances, impurities in food additives, and migrants from food contact materials. nih.govcanada.ca

The TTC approach categorizes chemicals into different classes based on their chemical structure and potential toxicity. diva-portal.org For each class, a specific exposure threshold is defined. For substances with structural alerts for genotoxicity, a more conservative TTC value of 0.15 µ g/person/day is often applied. nih.govfoodpackagingforum.org The European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have adopted the TTC concept in their evaluations of flavoring substances. canada.cadiva-portal.org

TTC Application AreaKey PrinciplesRelevant Thresholds
Food Additives & Flavorings Establishes a human exposure threshold below which the risk to human health is considered negligible. nih.govdiva-portal.orgCramer Class I: 1800 µ g/person/day , Class II: 540 µ g/person/day , Class III: 90 µ g/person/day . diva-portal.org
Genotoxic Substances A conservative threshold is applied for substances with structural alerts for genotoxicity where carcinogenicity data is lacking. nih.gov0.15 µ g/person/day . nih.govfoodpackagingforum.org
Food Contact Materials Used to set a "Threshold of Regulation" (TOR) for substances that migrate from packaging into food. nih.govThe U.S. FDA uses a TOR of 1.5 µ g/person/day . nih.govdiva-portal.org

Genotoxicity Assessments and Identification of Structural Alerts

Genotoxicity tests are designed to detect compounds that can cause damage to genetic material (DNA). fda.gov These assessments are a critical component of the safety evaluation of food additives. A standard battery of genotoxicity tests is often required. fda.gov

Structural alerts are specific chemical substructures or molecular features that are known to be associated with a potential for genotoxicity. fda.govacs.org The presence of a structural alert in a molecule can trigger the need for further testing. Examples of structural alerts include electrophilic centers like epoxides, aromatic amines, and nitro groups. fda.govacs.org Various computational tools and software, such as DEREK, TOPKAT, and MCASE, are used to identify potential structural alerts. acs.orgnih.gov

Furan and its derivatives have been the subject of genotoxicity studies. nih.govoup.comnih.gov Some furan derivatives have shown genotoxic activity in certain test systems. nih.govoup.com The parent compound, furan, has been shown to cause DNA damage in vitro. scielo.br For some furan derivatives, concerns about genotoxicity have been raised, which in some cases could be ruled out by further testing on the substances themselves or on structurally related supporting substances. semanticscholar.org

Compound/GroupGenotoxicity FindingCitation
Furan Caused DNA damage in human lymphocytes and sperm in vitro. scielo.br
Furan and Arenofuran Derivatives Many derivatives showed pronounced genotoxic activities in the phage T7-inactivation test. nih.gov
Nitrated Furan and Arenofuran Derivatives The majority of the 36 tested compounds were found to be genotoxic. oup.comnih.gov
Certain Alkylfurans Concerns for genotoxicity were raised but could be ruled out based on new data for supporting substances. semanticscholar.org

Comparative Metabolic Studies with Related Furan Derivatives

From a research perspective, understanding the metabolic fate of a compound is crucial for assessing its biological activity and potential toxicity. The metabolism of this compound can be contextualized by comparing it with other structurally related furan derivatives.

Furan and its derivatives are known to undergo complex metabolic transformations, primarily mediated by the cytochrome P-450 (CYP) enzyme system. nih.govnih.gov A common pathway involves the oxidation of the furan ring, which can lead to the formation of highly reactive, electrophilic intermediates. nih.govacs.org These reactive metabolites, such as epoxides or unsaturated dicarbonyls, are implicated in the cellular necrosis and organ toxicity observed with some furan compounds. nih.govresearchgate.net The primary detoxification mechanism for these reactive species is conjugation with glutathione (B108866) (GSH), forming less reactive, water-soluble conjugates that can be excreted. nih.govacs.org

In the case of this compound, its metabolic pathway is anticipated to involve processes common to other furfuryl derivatives. inchem.org It is grouped with substances like furfuryl alcohol and furfural (B47365), which are expected to be hydrolyzed and/or metabolized to furoic acid or, in this specific case, a substituted furoic acid. inchem.org The presence of the carbethoxy group at the 3-position suggests that hydrolysis by esterase enzymes is a likely initial metabolic step, yielding the corresponding carboxylic acid (2-phenyl-3-furoic acid) and ethanol. This resulting furoic acid derivative can then undergo further metabolism.

Comparative analysis with other furan derivatives reveals variations in metabolic pathways based on the nature and position of substituents on the furan ring.

Furfural and Furfuryl Alcohol : These are simple furan derivatives that are primarily metabolized to furoic acid. inchem.org This shared metabolic endpoint is a key reason for grouping them with this compound for safety assessments. inchem.org

Furan : The parent compound, furan, is metabolized by CYP enzymes, particularly CYP2E1, to a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA). researchgate.netresearchgate.net This metabolite is considered responsible for the hepatotoxicity and carcinogenicity associated with furan exposure. researchgate.netresearchgate.net Studies have shown that furan is metabolized similarly in rodent and human hepatocytes, suggesting that humans may be susceptible to its toxic effects. nih.gov

Substituted Furans : The toxicity of furan derivatives can be significantly modulated by the substituents on the ring. researchgate.net For instance, the metabolism of sulfur-substituted furans is expected to involve reactions of the divalent sulfur. inchem.org Phenyl-substituted furan derivatives, depending on the other substituents, may undergo different metabolic fates. acs.orgnih.gov Research on phenyl-substituted fatty acids in ruminants has shown degradation via β-oxidation without saturation of the aromatic ring. oup.comglobalauthorid.com

The toxicological data from animal studies provide a basis for comparing the relative safety of these compounds. A 90-day feeding study in rats established a No-Observed-Effect-Level (NOEL) for this compound, which informs its safety evaluation as a flavouring agent. inchem.org This NOEL is compared with those of related substances to establish a margin of safety for human intake. inchem.org

The following table presents comparative data from research findings on this compound and related derivatives.

Compound NameKey Metabolic Pathway(s)90-Day Rat Study NOEL (mg/kg bw/day)Reference
This compound Expected to be hydrolyzed and/or metabolized to a substituted furoic acid.13 inchem.org
Furfural Oxidation to furoic acid.53 inchem.orgnih.gov
2-Benzofurancarboxaldehyde Metabolized to a substituted furoic acid.25 inchem.org
Methyl 2-methyl-3-furyl disulfide Expected to undergo reactions involving the disulfide bond.1.2 inchem.org
Furfuryl isopropyl sulfide (B99878) Expected to undergo reactions involving the sulfide bond.1.3 inchem.org

Exploration of Biological Activities and Pharmacological Potential

Insights from Furan-Based Compounds in Medicinal Chemistry

The versatility of the furan (B31954) scaffold allows for the synthesis of a diverse range of derivatives with potential therapeutic applications. wisdomlib.orgresearchgate.net Researchers have explored various substitutions on the furan ring to modulate and enhance its biological effects. nih.govnih.gov

Furan chalcone (B49325) scaffolds have emerged as a promising class of compounds for urease inhibition. nih.govdntb.gov.ua A study on a series of 1-phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones demonstrated that several of these furan chalcones exhibited significant urease inhibitory activity. nih.govmdpi.com The most potent compounds identified were 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one and 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one, which showed greater efficacy than the standard drug thiourea. nih.govdntb.gov.uamdpi.com

Structure-activity relationship (SAR) studies revealed that the presence and position of substituents on the aryl ring attached to the furan moiety play a crucial role in their inhibitory potential. nih.govmdpi.comnih.gov For instance, compounds with dichloro substitutions on the phenyl ring, particularly at the 2,5- and 2-positions, were found to be highly active. nih.govmdpi.comnih.gov In contrast, the presence of a nitro group or certain other substitutions led to decreased or moderate activity. nih.govresearchgate.net Molecular docking studies have further elucidated the binding interactions between these furan chalcone derivatives and the active site of the urease enzyme, supporting the experimental findings. nih.govnih.gov

Table 1: Urease Inhibition Activity of Selected Furan Chalcone Derivatives

Compound Substituent on Phenyl Ring IC50 (µM) Reference
1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one 2',5'-dichloro 16.13 ± 2.45 nih.govmdpi.com
1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one 2'-chloro 18.75 ± 0.85 nih.govmdpi.com
1-phenyl-3-[5-(3',4'-dichlorophenyl)-2-furyl]-2-propen-1-one 3',4'-dichloro 21.05 ± 3.52 mdpi.comnih.gov
Thiourea (Standard) - 21.25 ± 0.15 mdpi.com
1-phenyl-3-[5-(2'-chloro-6'-fluorophenyl)-2-furyl]-2-propen-1-one 2'-chloro, 6'-fluoro 23.09 ± 3.65 nih.gov
1-phenyl-3-[5-(2',4'-dichlorophenyl)-2-furyl]-2-propen-1-one 2',4'-dichloro 33.96 ± 9.61 mdpi.comnih.gov
1-phenyl-3-[5-(2',4'-dinitrophenyl)-2-furyl]-2-propen-1-one 2',4'-dinitro 44.43 ± 6.91 nih.gov
1-phenyl-3-[5-(3'-nitrophenyl)-2-furyl]-2-propen-1-one 3'-nitro 52.64 ± 8.52 nih.gov
1-phenyl-3-[5-(2'-chloro-5'-nitrophenyl)-2-furyl]-2-propen-1-one 2'-chloro, 5'-nitro 90.81 ± 8.99 nih.govresearchgate.net
1-phenyl-3-[5-(2'-nitrophenyl)-2-furyl]-2-propen-1-one 2'-nitro 91.89 ± 2.24 nih.gov

IC50 represents the half-maximal inhibitory concentration.

Tuberculosis (TB) remains a major global health threat, necessitating the development of new and effective drugs. frontiersin.org Heterocyclic compounds, including those with furan, thiophene (B33073), and benzofuran (B130515) cores, have been a significant focus in the search for novel anti-tubercular agents. nih.govjuniperpublishers.commdpi.com The structural diversity of these heterocyclic systems allows for the exploration of a wide chemical space to identify potent inhibitors of Mycobacterium tuberculosis. frontiersin.orgjuniperpublishers.com

Several studies have highlighted the potential of furan-containing molecules in anti-TB drug discovery. mdpi.commdpi.com For instance, certain nitrofuran derivatives have shown promising antitubercular activities. aimspress.com Benzofuran and naphthofuran derivatives have also been investigated, with some compounds demonstrating the ability to target essential enzymes in M. tuberculosis, such as salicylate (B1505791) synthase (MbtI). mdpi.comresearchgate.netnih.gov The anti-tubercular activity is often linked to the specific substitution pattern on the heterocyclic ring. researchgate.netresearchgate.net

Beyond urease inhibition and anti-tubercular effects, furan derivatives have been reported to possess a broad spectrum of other biological activities, including anti-inflammatory and anticancer properties. wisdomlib.orgnih.govijabbr.com

Anti-inflammatory Activity: Natural and synthetic furan derivatives have been shown to exhibit anti-inflammatory effects through various mechanisms, such as the suppression of inflammatory mediators like nitric oxide (NO). nih.gov For example, certain benzofuran derivatives have demonstrated significant inhibition of NO production in macrophages. nih.gov Some furan-containing compounds have also been noted for their analgesic properties. ijabbr.com

Anticancer Activity: The furan scaffold is present in numerous compounds with demonstrated anticancer potential. jrespharm.comjst.go.jp Studies have shown that certain furan derivatives can induce cytotoxic effects in various cancer cell lines. jrespharm.commdpi.com For example, new carbohydrazide (B1668358) derivatives bearing a furan moiety have shown significant anticancer effects against human lung cancer cells. jrespharm.comdergipark.org.tr Another study on carbamothioyl-furan-2-carboxamide derivatives also reported significant anticancer activity against several human cancer cell lines. mdpi.com Furthermore, some furan-based derivatives have been found to inhibit tubulin polymerization, a key target in cancer chemotherapy. nih.gov

Table 2: Documented Bioactivities of Furan Derivatives

Biological Activity Example Compound Class/Derivative Key Findings Reference
Anti-inflammatory Benzofuran derivatives Significant inhibition of nitric oxide (NO) production. nih.gov
Anti-inflammatory Hydrazide-hydrazone derivatives with furan moiety Demonstrated noteworthy anti-inflammatory properties in a rat model. ijabbr.com
Anticancer Carbohydrazide derivatives with furan moiety Showed significant cytotoxic effects on A549 human lung cancer cells. jrespharm.comdergipark.org.tr
Anticancer Carbamothioyl-furan-2-carboxamide derivatives Exhibited significant anti-cancer activity against HepG2, Huh-7, and MCF-7 human cancer cell lines. mdpi.com
Anticancer Furan-based derivatives Exhibited potent cytotoxic activities against various human cancer cell lines and inhibited tubulin polymerization. nih.gov
Anticancer Furan and 1,3,4-thiadiazole (B1197879) containing compounds Showed the highest activities against human liver carcinoma cells. jst.go.jp

Role of 2-Phenyl-3-carbethoxyfuran in Sensory Perception Research

Furan derivatives are integral components of food aromas, contributing to a wide range of sensory experiences, from fruity and sweet to meaty and burnt. nih.govresearchgate.net The specific odor and flavor profile of a furan derivative is closely linked to its molecular structure. nih.gov

The relationship between the chemical structure of furan esters and their perceived odor and flavor is a key area of research in food and fragrance chemistry. perfumerflavorist.comnih.govperfumerflavorist.com Subtle changes in the structure of a furan ester, such as the position of substituents or the length of an alkyl chain, can significantly alter its aroma profile. researchgate.net For instance, furan derivatives can elicit caramel-like, sweet, fruity, nutty, or meaty odor impressions. nih.govresearchgate.net

Studies have shown that the presence of a sulfur atom in the molecule can influence whether a furan derivative has a "meaty" or "fruity" aroma. nih.gov For example, isoamyl 4-(2-furan)butyrate is described as having a sweet-buttery, fruity, and caramel-like aroma. nih.gov The oxidation of certain precursors can lead to the formation of furan derivatives with specific flavor characteristics. acs.orgresearchgate.net

Furan derivatives can act as aroma modifiers and enhancers in various food products. mdpi.comgoogle.com They are often formed during thermal processing through the Maillard reaction and caramelization, contributing significantly to the final flavor profile. beefresearch.org The interaction of furan derivatives with other volatile compounds can lead to the creation of complex and desirable aromas. mdpi.com

For example, in dried mackerel floss, the formation of furan derivatives was positively correlated with the presence of ethyl acetate, which enhances the solubility of furan precursors. mdpi.com The thermal degradation of carbohydrates and amino acids is a primary pathway for the formation of many flavor-active furans. nih.gov Understanding these formation mechanisms is crucial for controlling and optimizing the flavor of processed foods.

In Silico Approaches for Drug Discovery and Bioactivity Prediction

In modern drug discovery, in silico methodologies are indispensable for rapidly screening compounds, predicting their biological activities, and evaluating their potential as therapeutic agents before committing to expensive and time-consuming laboratory synthesis and testing. These computational tools leverage the chemical structure of a molecule, such as this compound, to forecast its pharmacological profile, including interactions with biological targets, pharmacokinetic properties, and potential toxicity. For furan and phenyl-containing derivatives, a variety of computational approaches have been successfully employed to guide drug development.

One of the primary in silico techniques is molecular docking , which predicts how a ligand (the compound) binds to the active site of a biological target, such as an enzyme or receptor. nih.govplos.orgnih.gov This method calculates the binding affinity and analyzes the specific interactions, like hydrogen bonds and hydrophobic interactions, between the compound and the target's amino acid residues. nih.govtbzmed.ac.ir For instance, studies on 2-phenyl-benzofuran-3-carboxamide derivatives identified them as potent inhibitors of Sortase A, a key enzyme in Gram-positive bacteria, with molecular docking revealing a binding pattern similar to the natural substrate. nih.gov Similarly, docking studies have been crucial in evaluating 4-phenyl-2-quinolone derivatives as potential anticancer agents by examining their fit within the colchicine-binding pocket of tubulin. These computational models are often well-correlated with experimental results. tbzmed.ac.ir

Another critical in silico assessment involves the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govplos.orgbohrium.com These predictions are vital for determining a compound's drug-likeness and potential for oral bioavailability. nih.govplos.orgresearchgate.net Online tools and servers like SwissADME and pkCSM are frequently used to calculate key pharmacokinetic parameters from a compound's structure. bohrium.comnih.gov For various furan-containing hybrids, in silico ADMET studies have successfully validated their potential for good oral bioavailability and have been used to flag potential toxicity issues early in the discovery process. nih.govplos.orgresearchgate.net This pre-screening helps to prioritize compounds that are more likely to succeed in clinical trials.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govneliti.comnih.gov These models can predict the activity of new, unsynthesized compounds based on their structural features. nih.gov For derivatives containing phenyl and furan rings, QSAR analyses have shown that factors like hydrophobicity, aromaticity, and the presence of specific substituent groups are crucial for their inhibitory activity against various targets. nih.gov

Furthermore, broad-spectrum bioactivity prediction can be achieved using tools like PASS (Prediction of Activity Spectra for Substances) Online. mdpi.comakosgmbh.dezenodo.org By comparing the structure of a query compound against a large database of known bioactive substances, PASS can predict thousands of potential biological activities, including pharmacological effects and mechanisms of action, with a high degree of accuracy. akosgmbh.dezenodo.orgway2drug.com This allows researchers to identify new therapeutic possibilities for existing compounds or to prioritize novel structures for specific biological screening. mdpi.comzenodo.org For example, the PASS tool has been used to computationally predict the anti-inflammatory and anti-arthritic activities of newly synthesized furan hybrid molecules. mdpi.com

The table below summarizes the application of these in silico methods to analogs and derivatives containing phenyl or furan moieties, illustrating the predictive power of these computational approaches.

Table 1: Examples of In Silico Bioactivity Predictions for Phenyl/Furan Derivatives

Compound Class In Silico Method Biological Target/Property Predicted Outcome Reference
Phenyl and Furan Thiazole Schiff Bases Molecular Docking & ADMET Bacterial Receptors Stable binding in receptor sites; Good oral bioavailability nih.govplos.org
2-Phenyl-benzofuran-3-carboxamides Molecular Docking S. aureus Sortase A Potent inhibitory activity, binding in the active site nih.gov
Furan Hybrid Molecules PASS Online Anti-inflammatory & Anti-arthritic Predicted to be active mdpi.com
Diphenylquinoxaline-6-carbohydrazide Hybrids Molecular Docking α-glucosidase Strong binding affinity in the enzyme's active site nih.gov
Benzoylaminobenzoic Acid Derivatives QSAR FabH (β-ketoacyl-ACP synthase III) Increased hydrophobicity and aromaticity enhance inhibitory activity nih.gov

Table 2: Key Parameters in In Silico ADMET Profiling

Parameter Significance in Drug Discovery Reference
Absorption
Human Intestinal Absorption (HIA) Predicts the extent to which a drug is absorbed from the gut into the bloodstream. bohrium.comnih.gov
Blood-Brain Barrier (BBB) Penetration Indicates whether a compound can cross the BBB to act on the central nervous system. bohrium.comwaocp.org
Distribution
Plasma Protein Binding (PPB) Affects the amount of free drug available to exert its pharmacological effect. High binding can limit efficacy. nih.gov
Metabolism
Cytochrome P450 (CYP) Inhibition Predicts potential for drug-drug interactions, as CYP enzymes are major sites of drug metabolism. bohrium.com
Toxicity
AMES Toxicity (Mutagenicity) Screens for the potential of a compound to cause DNA mutations, a key indicator of carcinogenicity. nih.gov

Advanced Chemical Applications and Material Science Perspectives

Utilization as a Synthetic Building Block for Complex Molecules

2-Phenyl-3-carbethoxyfuran serves as a valuable synthetic intermediate in the construction of more complex molecular architectures. The furan (B31954) ring system is a key structural unit in numerous natural products and bioactive compounds. rsc.org The reactivity of the furan ring, coupled with the functional handles of the phenyl and carbethoxy groups, allows for a variety of chemical transformations.

The furan moiety is more reactive towards electrophilic substitution than benzene, which facilitates the introduction of additional functional groups onto the heterocyclic ring. chemenu.combyjus.com This reactivity makes it a versatile starting material for creating a diverse range of derivatives. rsc.org For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further points for molecular elaboration.

The synthesis of densely functionalized furans is an area of active research, with methods being developed to introduce multiple substituents onto the furan core. rsc.org These strategies often involve domino reactions, such as a Friedel-Crafts arylation followed by a dehydrative cyclization, to build the furan ring with the desired substitution pattern. rsc.org The resulting polysubstituted furans are valuable precursors for the synthesis of complex natural molecules and pharmacologically active compounds. rsc.org

Potential in Supramolecular Chemistry and Host-Guest Interactions for Related Systems

While specific research on the supramolecular chemistry of this compound is limited, the broader class of furan-containing molecules has shown potential in this field. Cucurbiturils, a family of barrel-shaped container molecules, have been shown to form complexes with various guest molecules, including fragrance compounds. googleapis.com This host-guest interaction is reversible and can be influenced by external stimuli such as heat or moisture. googleapis.com

The ability of furan derivatives to participate in host-guest chemistry opens up possibilities for their use in areas such as controlled release systems and molecular recognition. The phenyl and carbethoxy groups of this compound could influence its binding affinity and selectivity for specific host molecules. Further research is needed to explore the potential of this compound and its derivatives in forming well-defined supramolecular assemblies.

Exploration in Catalysis and Green Chemistry Methodologies

The synthesis of furan derivatives is an area where green chemistry principles are being increasingly applied. The development of solvent-free reaction conditions and the use of efficient catalysts are key areas of focus. rsc.org For example, triflic acid has been used to promote the synthesis of densely functionalized furans in a domino reaction that proceeds under solvent-free conditions. rsc.org

Furthermore, furan-based compounds themselves can be explored as ligands in catalysis. The oxygen atom in the furan ring and the potential for introducing other donor atoms through functionalization make these compounds interesting candidates for coordinating with metal centers. The development of catalysts based on furan scaffolds could lead to new and more efficient transformations in organic synthesis.

Prospects in Advanced Materials Development (e.g., organic electronics, polymers)

Furan-containing polymers have emerged as a promising class of materials for applications in organic electronics. The furan ring is an electron-rich aromatic system that can facilitate charge transport, a key property for organic semiconductors. The ability to tune the electronic properties of furan-based materials through chemical modification makes them attractive for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The synthesis of polymers incorporating furan units can lead to materials with tailored optical and electronic properties. The phenyl and carbethoxy groups on this compound could be modified to introduce polymerizable functionalities or to fine-tune the material's properties. For example, the carbethoxy group could be converted into other functional groups that can participate in polymerization reactions. The exploration of this compound and its derivatives as building blocks for advanced materials is a promising area for future research.

Future Directions and Emerging Research Opportunities

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel furan (B31954) derivatives. These computational tools can analyze vast datasets to predict the physicochemical and biological properties of new compounds, significantly accelerating the research and development process. nih.govresearchgate.net

Key applications include:

Predictive Modeling : AI algorithms can be trained on existing data from furan compounds to predict properties such as solubility, toxicity, and bioavailability for newly designed molecules. nih.gov This allows researchers to prioritize candidates with a higher probability of success, saving time and resources.

Virtual Screening : Machine learning models can screen large virtual libraries of furan derivatives to identify potential hits for specific biological targets. nih.gov This approach is far more efficient than traditional high-throughput screening.

Generative AI : Advanced models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can propose entirely new furan-based molecular structures with desired characteristics. nih.gov These generative tools can explore a vast chemical space to design molecules optimized for specific functions. nsf.gov For instance, an AI could be tasked with designing derivatives of 2-Phenyl-3-carbethoxyfuran with enhanced selectivity for a particular enzyme.

Synthesis Planning : AI is also being developed to assist in planning the synthesis of novel compounds. Systems like ChemCrow can design and plan complex experiments, including retrosynthetic analysis, to find the most efficient way to create a target molecule. nih.gov

Sustainable Synthesis and Green Chemistry Approaches for Furan Derivatives

There is a significant and growing trend towards developing sustainable and environmentally friendly methods for synthesizing furan derivatives. mdpi.com This "green chemistry" approach focuses on reducing waste, avoiding hazardous materials, and utilizing renewable resources. frontiersin.orgrsc.org

Current research in this area includes:

Bio-based Feedstocks : A primary goal is to replace petroleum-based starting materials with renewable biomass. mdpi.com Furan compounds like 5-hydroxymethylfurfural (5-HMF) and furfural (B47365) can be derived from the dehydration of carbohydrates found in plants, offering a sustainable pathway to complex derivatives. mdpi.comfrontiersin.org

Green Solvents and Catalysts : Efforts are underway to replace traditional, often toxic, organic solvents with more benign alternatives such as ionic liquids or multiphasic systems that allow for easier product separation and catalyst recycling. frontiersin.org The use of heterogeneous solid catalysts, zeolites, and non-noble metals is also being explored to create more sustainable catalytic processes. frontiersin.org

Energy Efficiency : New synthetic routes are being designed to be more energy-efficient, often involving one-pot reactions that reduce the number of steps and the associated energy consumption. nih.govresearchgate.net

This focus on sustainability is not only environmentally responsible but also economically advantageous, as it can lead to more efficient and less costly production methods for furan-based chemicals and materials. mdpi.comnih.gov

Green Chemistry ApproachDescriptionPotential Benefit
Biomass Valorization Using renewable resources like cellulose and sugars to produce platform chemicals such as furfural and 5-HMF. frontiersin.orgReduces reliance on fossil fuels; creates a sustainable carbon source. mdpi.com
Heterogeneous Catalysis Employing solid catalysts that can be easily separated from the reaction mixture and reused. frontiersin.orgSimplifies purification, reduces waste, and lowers catalyst costs.
Alternative Solvents Utilizing ionic liquids or multiphase solvent systems (e.g., water/dichloroethane). frontiersin.orgMinimizes use of volatile organic compounds (VOCs); can improve reaction efficiency and selectivity.
One-Pot Synthesis Designing multi-step reactions to occur in a single reactor without isolating intermediates. rsc.orgIncreases efficiency, saves energy and resources, and reduces waste.

Interdisciplinary Research with Pharmaceutical Sciences and Biotechnology

The future development of furan derivatives as therapeutic agents will heavily rely on collaboration between multiple scientific disciplines. The inherent versatility of the furan scaffold makes it a promising candidate for drug discovery, with known derivatives exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. orientjchem.orgwisdomlib.orgmdpi.comijabbr.com

Medicinal Chemistry and Pharmacology : Medicinal chemists focus on the design and synthesis of new furan compounds, while pharmacologists and toxicologists investigate their mechanisms of action and effects on biological systems. uconn.edu This synergistic relationship is crucial for optimizing the therapeutic potential and safety of new drug candidates.

Biotechnology : Biotechnology offers powerful tools for both the production and application of furan derivatives. Researchers are exploring the biotechnological production of furan monomers from renewable sources, which can then be used to synthesize bio-based polymers like polyesters and polyamides. nih.gov Furthermore, enzymatic synthesis provides a green alternative to traditional chemical methods for modifying furan compounds. rsc.org

Drug Delivery : Pharmaceutics, a field that combines chemistry, engineering, and biology, explores how to formulate furan-based drugs into effective delivery systems. uconn.edu This includes designing dosage forms that ensure the drug reaches its target in the body and maintains its efficacy.

This interdisciplinary approach ensures that the journey of a furan compound from a laboratory curiosity to a clinical application is built on a foundation of diverse expertise. orientjchem.org

Addressing Unexplored Biological Targets

While furan derivatives have been investigated for a variety of biological activities, a vast number of potential molecular targets within the human body remain unexplored. The unique electronic and structural properties of the furan ring make it an attractive scaffold for designing ligands that can interact with novel or challenging biological targets. ijabbr.comnih.gov

Future research opportunities in this area include:

Novel Enzyme Inhibition : Many diseases are driven by the aberrant activity of specific enzymes. Furan derivatives can be designed to act as inhibitors for enzymes that have not yet been successfully targeted by other chemical classes. For example, researchers have successfully developed 5-phenylfuran-2-carboxylic derivatives as potent inhibitors of salicylate (B1505791) synthase (MbtI), an enzyme essential for mycobacteria, highlighting a potential path for new antitubercular agents. nih.gov

Targeting Protein-Protein Interactions : Modulating protein-protein interactions is a promising but challenging area of drug discovery. The diverse functionalities that can be added to a furan scaffold could lead to compounds capable of disrupting these interactions in disease states.

Expanding Screening Libraries : Systematically screening diverse libraries of furan compounds against a wide array of biological targets, including newly identified receptors and signaling pathways, could uncover unexpected therapeutic applications. ijabbr.com The electron-rich nature of the furan ring allows it to engage in various interactions with biomolecules, making it a versatile component in the search for new bioactive agents. ijabbr.com

By moving beyond well-established targets, researchers can unlock new therapeutic possibilities for furan-based compounds, potentially leading to first-in-class medicines for a range of diseases.

Conclusion

Summary of Key Research Contributions on 2-Phenyl-3-carbethoxyfuran

Research on this compound, also known by its IUPAC name ethyl 2-phenylfuran-3-carboxylate, has primarily centered on its identification, characterization, and application within the flavor industry. The compound is a well-documented synthetic flavoring substance, recognized by international regulatory and industry bodies. nih.govthegoodscentscompany.com Its identity is firmly established in major chemical databases, which provide foundational data on its physical and chemical properties. nih.gov

Key contributions to the scientific literature include its official listing as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). nih.govthegoodscentscompany.com This designation is based on research confirming its utility and specific organoleptic properties, although detailed studies on its flavor profile are not widely published in academic journals.

While numerous synthetic methods exist for various substituted furans, dedicated research outlining optimized and high-yield syntheses specifically for the 2-phenyl-3-carbethoxy substitution pattern is not prominent in the available scientific literature. semanticscholar.orgorganic-chemistry.org Its role as a synthetic intermediate in the broader field of organic chemistry is also not extensively documented, with most research focusing on other furan (B31954) substitution patterns for building complex molecules. The main research contribution, therefore, remains its establishment as a characterizable and commercially relevant flavoring agent.

Table 1: Chemical Identifiers for this compound

Identifier Value Reference
IUPAC Name ethyl 2-phenylfuran-3-carboxylate nih.gov
CAS Number 50626-02-3 nih.govthegoodscentscompany.com
Molecular Formula C13H12O3 nih.gov
FEMA Number 3468 nih.govthegoodscentscompany.com

| JECFA Number | 752 | nih.gov |

Challenges and Prospects in this compound Research

The study of this compound faces several challenges, which in turn open up numerous prospects for future investigation.

Challenges: The most significant challenge is the limited body of dedicated academic research into the compound's chemical reactivity and biological properties. Its primary identity as a flavoring agent seems to have limited its exploration in other scientific domains. Consequently, there is a scarcity of published data on its detailed reaction mechanisms, its potential as a precursor for other complex molecules, and its interactions with biological systems. While general synthetic routes for furans are known, the absence of studies focused specifically on this compound means that efficient, scalable, and selective synthetic protocols are not readily available in academic literature. organic-chemistry.orgorganic-chemistry.org

Prospects: The limited research history presents a valuable opportunity for new discoveries. The prospects for future research are considerable and span multiple disciplines:

Medicinal Chemistry: The furan nucleus is a core structural motif in a vast number of biologically active compounds, which are known to exhibit a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. evitachem.comnih.govmdpi.comijabbr.com The specific substitution pattern of this compound makes it an unexplored but promising candidate for biological screening. Future work could investigate its potential cytotoxic effects on cancer cell lines, its efficacy against microbial pathogens, or its activity in inflammatory pathway assays. evitachem.comnih.gov

Synthetic Chemistry: The compound is a potentially versatile synthetic intermediate. The carbethoxy (ester) group at the 3-position is a key functional handle that can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be transformed into a variety of other functional groups, such as amides, acid chlorides, or other esters, paving the way for the synthesis of novel derivatives. Furthermore, the furan ring itself can participate in various cycloaddition and substitution reactions, making it a valuable building block for constructing more complex polycyclic and heterocyclic systems.

Flavor Chemistry: Although established as a flavoring agent, there is room for more in-depth research into its organoleptic characteristics. Detailed sensory analysis, investigation of its stability in various food and beverage systems, and exploration of potential synergistic effects with other flavor compounds could provide valuable industry insights. Furthermore, the synthesis and characterization of structurally related analogs could lead to the discovery of new molecules with unique and desirable flavor profiles.

Q & A

Q. What role does this compound play in developing coordination polymers or metal-organic frameworks (MOFs)?

  • Methodological Answer : The furan oxygen and ester carbonyl can act as Lewis basic sites for metal coordination. For example, react with Cu(II) or Zn(II) salts in DMF/MeOH to form MOFs. Characterize porosity via BET surface area analysis and thermal stability via TGA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.